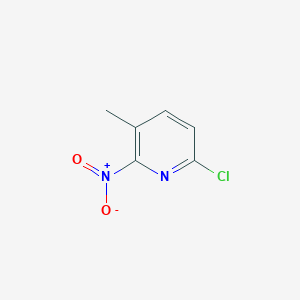

6-Chloro-3-methyl-2-nitropyridine

CAS No.:

Cat. No.: VC20337957

Molecular Formula: C6H5ClN2O2

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClN2O2 |

|---|---|

| Molecular Weight | 172.57 g/mol |

| IUPAC Name | 6-chloro-3-methyl-2-nitropyridine |

| Standard InChI | InChI=1S/C6H5ClN2O2/c1-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 |

| Standard InChI Key | QRWMZMCNUKMMJL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(C=C1)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Data

While crystallographic data for 6-chloro-3-methyl-2-nitropyridine is unavailable, analogs like 6-chloro-2-methyl-3-nitropyridine exhibit a molecular formula of C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . Key physical properties for related compounds include:

The absence of data for the 2-nitro-3-methyl isomer suggests potential synthetic or stability challenges, warranting further exploration.

Synthetic Routes and Reaction Mechanisms

Classical Nitration and Chlorination Strategies

The synthesis of nitropyridine derivatives often involves nitration followed by halogenation. For 6-chloro-2-methyl-3-nitropyridine, a reported method involves:

-

Precursor Preparation: Reacting 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 2 hours.

-

Chlorination: Subsequent addition of PCl₅ and POCl₃, followed by hydrolysis in ice water to yield the product (94% purity) .

For the hypothetical 6-chloro-3-methyl-2-nitropyridine, analogous steps would require strategic substitution patterns. Patent WO2010089773A2 details nitration using HNO₃/H₂SO₄ mixtures and diazotization with NaNO₂/HCl, which could be adapted for positional isomer synthesis.

Mechanistic Insights

Nitropyridine synthesis typically proceeds via electrophilic aromatic substitution. The nitro group’s meta-directing nature favors substitution at positions 3 and 5 relative to the pyridine nitrogen . Chlorination, mediated by PCl₅, likely follows a radical or ionic mechanism, depending on reaction conditions.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Data for 6-chloro-2-methyl-3-nitropyridine reveals:

-

Melting Point: 54–58°C, indicative of moderate crystalline stability.

-

Storage: Sensitivity to light and moisture necessitates storage in dark, sealed containers at room temperature .

The compound’s estimated boiling point (~200°C) and density (1.5610 g/cm³) suggest limited volatility and high polarity, aligning with its nitro and chloro substituents.

Acid-Base Behavior

The predicted pKa of −3.26 highlights strong electron-withdrawing effects from the nitro and chloro groups, rendering the pyridine nitrogen highly electrophilic. This property is critical in reactions involving nucleophilic attack, such as Suzuki-Miyaura couplings.

Applications in Pharmaceutical and Material Sciences

Antidote Development

6-Chloro-2-methyl-3-nitropyridine serves as a precursor in synthesizing fluorine-containing pyridinealdoxime derivatives, which counteract organophosphorus nerve agents . These oximes reactivate acetylcholinesterase inhibited by neurotoxins, demonstrating the scaffold’s therapeutic potential.

Future Research Directions

Isomer-Specific Studies

The absence of data for 6-chloro-3-methyl-2-nitropyridine underscores the need for targeted synthesis and characterization. Computational modeling (e.g., DFT) could predict stability and reactivity differences arising from substituent repositioning .

Expanding Biomedical Applications

Exploration of nitro-to-amine reductions or cross-coupling reactions (e.g., Suzuki-Miyaura) could yield novel bioactive molecules, leveraging the pyridine core’s versatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume